molecular formula C9H11ClO2 B15092748 4-Chloro-2-propoxyphenol

4-Chloro-2-propoxyphenol

Cat. No.: B15092748
M. Wt: 186.63 g/mol
InChI Key: DYIVSBJFCUPNEJ-UHFFFAOYSA-N
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Description

4-Chloro-2-propoxyphenol is an organic compound with the molecular formula C9H11ClO2. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydrogen atom in the ortho position is replaced by a propoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-propoxyphenol typically involves the reaction of 4-chlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

4-Chlorophenol+Propyl BromideK2CO3,RefluxThis compound\text{4-Chlorophenol} + \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 4-Chlorophenol+Propyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-propoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The chlorine atom can be reduced to form 2-propoxyphenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-propoxyphenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Chloro-2-propoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-propoxyphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    4-Chlorophenol: Similar structure but lacks the propoxy group.

    2-Propoxyphenol: Similar structure but lacks the chlorine atom.

    4-Chloro-2-methylphenol: Similar structure but has a methyl group instead of a propoxy group.

Uniqueness: 4-Chloro-2-propoxyphenol is unique due to the presence of both the chlorine atom and the propoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-chloro-2-propoxyphenol

InChI

InChI=1S/C9H11ClO2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,11H,2,5H2,1H3

InChI Key

DYIVSBJFCUPNEJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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